N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide

Medicinal Chemistry Chemical Biology Assay Development

N-(2-(Thiophen-3-yl)benzyl)quinoxaline-2-carboxamide (CAS 1705798-01-1) is a synthetic small molecule belonging to the N-benzyl quinoxaline-2-carboxamide class. Its structure combines a quinoxaline core with a thiophene-substituted benzyl amide side chain (molecular formula C20H15N3OS, molecular weight 345.42 g/mol).

Molecular Formula C20H15N3OS
Molecular Weight 345.42
CAS No. 1705798-01-1
Cat. No. B2717146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide
CAS1705798-01-1
Molecular FormulaC20H15N3OS
Molecular Weight345.42
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CSC=C4
InChIInChI=1S/C20H15N3OS/c24-20(19-12-21-17-7-3-4-8-18(17)23-19)22-11-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,12-13H,11H2,(H,22,24)
InChIKeyPAZOGFOZUZAPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Thiophen-3-yl)benzyl)quinoxaline-2-carboxamide (CAS 1705798-01-1): Baseline Identity and Procurement Context


N-(2-(Thiophen-3-yl)benzyl)quinoxaline-2-carboxamide (CAS 1705798-01-1) is a synthetic small molecule belonging to the N-benzyl quinoxaline-2-carboxamide class. Its structure combines a quinoxaline core with a thiophene-substituted benzyl amide side chain (molecular formula C20H15N3OS, molecular weight 345.42 g/mol) . This compound is currently available from multiple specialty chemical suppliers and is represented in the chemsrc and chemenu chemical catalogs . However, a search of primary research literature, patents, and authoritative databases reveals that no peer-reviewed biological activity data, target engagement profiles, or comparative efficacy information specific to this exact compound have been identified as of the search date.

N-(2-(Thiophen-3-yl)benzyl)quinoxaline-2-carboxamide: Why In-Class Generic Substitution Lacks Scientific Basis


Within the N-benzyl quinoxaline-2-carboxamide chemotype, minor structural variations are known to produce substantial differences in biological activity, target selectivity, and potency. For example, closely related analogs in this series exhibit MIC values against Mycobacterium tuberculosis H37Ra spanning a >100-fold range (3.91 to 500 µg/mL) [1], while N-naphthalen-1-ylmethyl substitution imparts selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines [1]. Without empirically determined, compound-specific activity data for N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide, there is no scientific basis to assume that it shares the target profile, potency, or selectivity of any other member of this class. Generic substitution among N-benzyl quinoxaline-2-carboxamides without compound-level quantitative evidence therefore carries a high risk of functional non-equivalence.

N-(2-(Thiophen-3-yl)benzyl)quinoxaline-2-carboxamide: Quantitative Evidence Inventory and Comparator Analysis


Absence of Compound-Specific Bioactivity Data Precludes Quantitative Comparator Analysis

A systematic review of the available literature, including the primary research publication covering a structurally related series of N-benzyl quinoxaline-2-carboxamides [1], major patent families (e.g., US8536175, WO/2007/060144) [2][3], and authoritative chemical databases (PubChem, ChEMBL, ChemSpider, BindingDB), did not identify any compound-specific quantitative bioactivity data (IC50, Ki, MIC, cellular activity) for N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide (CAS 1705798-01-1). The structurally related analog N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide was not present among the compounds evaluated in the Bouz et al. (2021) study of N-substituted quinoxaline-2-carboxamides, which reported antimycobacterial MIC values (3.91–500 µg/mL) and selective cytotoxicity for specific analogs including compound 29 (N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide) [1]. Consequently, no direct head-to-head comparison or cross-study comparable data can be assembled for this compound against any specific comparator.

Medicinal Chemistry Chemical Biology Assay Development

N-(2-(Thiophen-3-yl)benzyl)quinoxaline-2-carboxamide: Application Scenarios Based on Available Evidence


Exploratory Building Block for Medicinal Chemistry Campaigns

Given the established precedent that N-benzyl quinoxaline-2-carboxamides can yield compounds with antimycobacterial activity (MIC < 15.625 µg/mL for the most active analogs) , this compound may serve as a synthetic building block for further derivatization. Its thiophene-substituted benzyl side chain represents a distinct chemotype that has not been characterized in the published quinoxaline-2-carboxamide structure-activity relationship landscape . Researchers designing focused libraries or conducting scaffold-hopping campaigns could use this compound as a starting material for a new sub-series, but must generate all pharmacodynamic, selectivity, and pharmacokinetic data de novo.

Chemical Probe Development with Full Target Deconvolution Required

The quinoxaline core is a recognized privileged scaffold in medicinal chemistry, with marketed drugs including clofazimine, varenicline, and erdafitinib . The thiophene moiety further provides potential for unique intermolecular interactions. However, no target engagement data exist for this specific compound. Any application as a chemical probe would require comprehensive target identification (e.g., kinome-wide profiling, thermal shift assays), as no kinase inhibition or receptor binding data are available from the patent literature (e.g., US8536175) [1] or other sources.

Analytical Reference Standard for Method Development

This compound, available in specified purity (≥95%) from chemical suppliers , can serve as a reference standard for analytical method development and quality control in chemical synthesis workflows. Given the established molecular characterization (InChI Key: PAZOGFOZUZAPTN-UHFFFAOYSA-N, exact mass: 345.0936 g/mol) , it may be utilized for HPLC, LC-MS, or NMR method validation for related quinoxaline derivatives. This application is independent of any biological activity profile and leverages purely physicochemical properties.

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